Isothiocyanate de tert-octyle

Vue d'ensemble

Description

tert-Octyl isothiocyanate is a chemical compound that is related to the family of isothiocyanates, which are known for their applications in organic synthesis and their biological activities. While the provided papers do not directly discuss tert-octyl isothiocyanate, they do provide insights into the synthesis and properties of related tert-butyl compounds and isothiocyanates in general, which can be informative for understanding tert-octyl isothiocyanate.

Synthesis Analysis

The synthesis of related compounds involves the reaction of tert-butyl-substituted precursors with various reagents. For example, per-O-tert-butyldimethylsilyl-α,β-d-galactofuranosyl isothiocyanate was synthesized by reacting per-O-TBS-β-d-galactofuranose with potassium thiocyanate, promoted by TMSI . Another synthesis approach for tert-butyl-substituted compounds includes the reaction of 3,5-di-tert-butylphthalonitrile with nickel acetate to obtain octa-tert-butylphthalocyanine . Additionally, a new efficient synthesis method for isothiocyanates from amines using di-tert-butyl dicarbonate has been reported, which could potentially be applied to the synthesis of tert-octyl isothiocyanate .

Molecular Structure Analysis

The molecular structure of tert-butyl-substituted compounds has been characterized using various spectroscopic techniques. For instance, the structural isomers of octa-tert-butylphthalocyanines were identified and characterized by spectroscopic methods . The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined via single-crystal X-ray diffraction analysis . These studies provide a foundation for understanding the molecular structure of tert-octyl isothiocyanate, which would likely share some structural similarities with these tert-butyl compounds.

Chemical Reactions Analysis

The reactivity of tert-butyl isothiocyanate has been studied on the Ge(100) − 2 × 1 surface, revealing multiple surface products and adsorption through an S-dative bonded state . This suggests that tert-octyl isothiocyanate may also exhibit interesting reactivity on surfaces, which could be relevant for applications in materials science or catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds and isothiocyanates can be inferred from the synthesis and characterization studies. For example, the conformational analysis of a tert-butyl-substituted thiocarbamate showed two stable twist forms for the five-membered sugar ring, with the equilibrium favoring one conformation in aqueous solution . The physical properties such as density and crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were also reported . These findings contribute to a broader understanding of the properties that tert-octyl isothiocyanate might exhibit.

Applications De Recherche Scientifique

Synthèse d'hétérocycles

Les isothiocyanates (ITCs), y compris l'isothiocyanate de tert-octyle, sont largement utilisés dans la synthèse d'hétérocycles . Les hétérocycles sont des structures clés dans de nombreux produits pharmaceutiques et composés bioactifs, ce qui rend cette application particulièrement importante.

Synthèse de thiourée

Les ITCs sont également utilisés dans la synthèse de thiourées . Les thiourées ont diverses applications, notamment comme intermédiaires dans la synthèse organique et comme agents thérapeutiques potentiels.

Applications médicinales et biochimiques

Les ITCs ont des applications médicinales et biochimiques significatives. Par exemple, ils sont utilisés dans la dégradation d'Edman pour le séquençage des acides aminés des peptides ou comme électrophiles dans les bioconjugués .

Activité biologique

Plusieurs représentants des ITCs sont connus pour présenter une activité biologique, telle qu'une activité anticancéreuse, anti-inflammatoire, antimicrobienne, antibiotique, antibactérienne, fongicide ou insecticide .

Activité antimicrobienne

Les ITCs se sont avérés avoir une activité antimicrobienne contre les infections humaines . Cela en fait des candidats potentiels pour le développement de nouveaux agents antimicrobiens.

Synthèse durable d'isothiocyanates

Une méthode de synthèse d'isothiocyanates plus durable a été développée en utilisant des amines et des réactifs moins toxiques . Cette méthode peut potentiellement être utilisée avec l'this compound, contribuant à des processus chimiques plus écologiques et plus durables.

Mécanisme D'action

Target of Action

Tert-Octyl Isothiocyanate (TOITC) is a type of isothiocyanate, a class of compounds known for their diverse pharmacological properties . Isothiocyanates, including TOITC, govern many intracellular targets, including cytochrome P450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis .

Mode of Action

The interaction of TOITC with its targets leads to various changes in cellular processes. For instance, it can inhibit CYP enzymes, which play a crucial role in the metabolism of various substances within the body . It can also modulate cell cycle regulators, potentially affecting the rate of cell division .

Biochemical Pathways

TOITC affects several biochemical pathways. It can induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), a key regulator of the cellular response to oxidative stress . It can also inhibit nuclear factor kappa B (NF-ĸB), a protein complex that controls the transcription of DNA and plays a key role in cellular responses to stimuli .

Pharmacokinetics

The pharmacokinetics of isothiocyanates, including TOITC, involve their metabolism by the mercapturic acid pathway. This includes the conjugation of isothiocyanates with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of TOITC, affecting how much of the compound is absorbed into the body and how quickly it is eliminated.

Result of Action

The molecular and cellular effects of TOITC’s action are diverse, given its interaction with multiple targets and pathways. These effects can include the modulation of antioxidant response, inhibition of tumorigenesis, induction of apoptosis, and alteration of the cell cycle .

Safety and Hazards

Orientations Futures

Propriétés

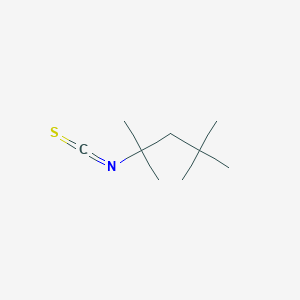

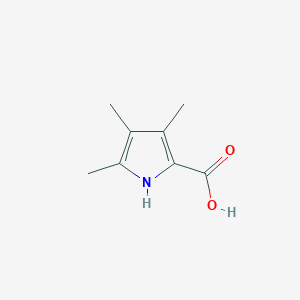

IUPAC Name |

2-isothiocyanato-2,4,4-trimethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NS/c1-8(2,3)6-9(4,5)10-7-11/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGHMFIBHMZICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170241 | |

| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17701-76-7 | |

| Record name | 2-Isothiocyanato-2,4,4-trimethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17701-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017701767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17701-76-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethylbutyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-Tetramethylbutyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YHD3M4V87V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)

![Trimethyl-[4-trimethylsilyloxy-2,5-bis(trimethylsilyloxymethyl)-2-[3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxysilane](/img/structure/B96981.png)

![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)